![molecular formula C19H13F5NO3PS B5147720 bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate](/img/structure/B5147720.png)
bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate
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Overview
Description
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate, also known as BTFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BTFP is a type of organophosphate that has been synthesized through various methods, and its properties have been extensively studied for its potential use in biochemical and physiological research.
Mechanism of Action
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate inhibits enzymes by covalently binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing its substrate, leading to the inhibition of the enzyme's activity. bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been shown to be a potent inhibitor of various enzymes, and its mechanism of action has been extensively studied to gain insights into the physiological processes that these enzymes regulate.
Biochemical and Physiological Effects:
bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been shown to have various biochemical and physiological effects, including the inhibition of enzymes, the modulation of neurotransmitter systems, and the alteration of ion channel activity. These effects have been studied extensively to gain insights into the physiological processes that bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate can modulate.
Advantages and Limitations for Lab Experiments
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has several advantages and limitations for lab experiments. One advantage is its potent inhibition of enzymes, which can provide valuable insights into the mechanisms of action of these enzymes. However, one limitation is that bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate research, including the development of more potent inhibitors of enzymes, the study of bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate's effects on other physiological processes, and the development of bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate analogs with improved properties. Additionally, bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate's potential use in therapeutic applications, such as the treatment of Alzheimer's disease, is an area of active research.
Synthesis Methods
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate can be synthesized through various methods, including the reaction of 2-fluoroaniline and 4-(trifluoromethylthio)aniline with phosphorus oxychloride. This reaction produces a crude mixture of bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate, which can be further purified through column chromatography or recrystallization. Other methods of synthesis include the reaction of 2-fluoroaniline and 4-(trifluoromethylthio)aniline with phosphorus trichloride and subsequent treatment with triethylamine.
Scientific Research Applications
Bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry. bis(2-fluorophenyl) {4-[(trifluoromethyl)thio]phenyl}amidophosphate has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carboxylesterase. These enzymes play a crucial role in various physiological processes, and the inhibition of these enzymes can provide valuable insights into their mechanisms of action.
properties
IUPAC Name |
N-bis(2-fluorophenoxy)phosphoryl-4-(trifluoromethylsulfanyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F5NO3PS/c20-15-5-1-3-7-17(15)27-29(26,28-18-8-4-2-6-16(18)21)25-13-9-11-14(12-10-13)30-19(22,23)24/h1-12H,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDFBRMXJBJFGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=C(C=C2)SC(F)(F)F)OC3=CC=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F5NO3PS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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